![molecular formula C24H24N2O4 B4539616 2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide](/img/structure/B4539616.png)
2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide
Description
Hydrazide derivatives, including compounds similar to 2-(4-biphenylyloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide, are of significant interest in the field of organic chemistry due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of hydrazide derivatives often involves the reaction of an appropriate phenoxyacetic acid or its ester with hydrazine hydrate. For instance, 2-(4-methoxyphenoxy)acetohydrazide was synthesized by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, suggesting a similar approach could be applied to synthesize the compound (Liu & Gao, 2012).
Molecular Structure Analysis
The molecular structure of hydrazide derivatives is often characterized using single-crystal X-ray diffraction (XRD) analysis, demonstrating their crystal systems, bond lengths, and angles. For example, the crystal structure of a related compound was solved by direct method using XRD data, showing the molecule's conformation and intermolecular interactions (Sharma et al., 2015).
Chemical Reactions and Properties
Hydrazide derivatives participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, indicating their versatility in organic synthesis. Their chemical properties can be tailored through functional group modifications, as seen in the synthesis of N'-substituted benzylidene derivatives (Fuloria et al., 2009).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of hydrazide derivatives can be assessed through spectroscopic techniques and thermal analysis. The synthesized compounds exhibit specific UV/Vis and NMR spectral characteristics, reflecting their structural and electronic features (Purandara et al., 2019).
Chemical Properties Analysis
The chemical properties of hydrazide derivatives, including their reactivity and potential as ligands in coordination chemistry, are significant for their application in various fields. Studies often focus on their ability to form complexes with metals, demonstrating their utility in creating novel materials with desirable properties (He, 2013).
properties
IUPAC Name |
2-(4-ethylphenoxy)-N'-[2-(4-phenylphenoxy)acetyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-18-8-12-21(13-9-18)29-16-23(27)25-26-24(28)17-30-22-14-10-20(11-15-22)19-6-4-3-5-7-19/h3-15H,2,16-17H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIREBUQCNUTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N'-[(4-ethylphenoxy)acetyl]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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